1,9-Diazaspiro[6.6]tridecane
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Overview
Description
1,9-Diazaspiro[6.6]tridecane is a heterocyclic compound characterized by a spiro-fused structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diazaspiro[6.6]tridecane typically involves the reaction of appropriate diamines with cyclic ketones or aldehydes under controlled conditions. One common method includes the cyclization of di-tert-butyl this compound-1,9-dicarboxylate, which can be achieved through a series of steps involving protection and deprotection of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,9-Diazaspiro[6.6]tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1,9-Diazaspiro[6.6]tridecane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,9-Diazaspiro[6.6]tridecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Another member of the diazaspiro family with a slightly different ring structure.
1,9-Diazaspiro[4.5]decane:
Uniqueness
1,9-Diazaspiro[6.6]tridecane is unique due to its larger ring size and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C11H22N2 |
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Molecular Weight |
182.31 g/mol |
IUPAC Name |
1,9-diazaspiro[6.6]tridecane |
InChI |
InChI=1S/C11H22N2/c1-2-6-11(13-9-4-1)7-3-5-8-12-10-11/h12-13H,1-10H2 |
InChI Key |
VLUGSELMQOSXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCNC2)NCC1 |
Origin of Product |
United States |
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